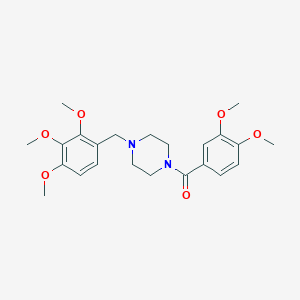METHANONE](/img/structure/B444852.png)
[4-(3-BROMOBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-BROMOBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 3-bromo-benzyl group and a 3,5-dimethoxy-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-BROMOBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Bromination of Benzyl Group: The benzyl group is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Coupling Reactions: The brominated benzyl group is then coupled with the piperazine ring using a nucleophilic substitution reaction.
Attachment of the Dimethoxy-phenyl Group: The final step involves the attachment of the 3,5-dimethoxy-phenyl group through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(3-BROMOBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study receptor-ligand interactions and enzyme kinetics.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of [4-(3-BROMOBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the methoxy groups play crucial roles in these interactions, influencing the binding affinity and specificity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(3-Chloro-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- [4-(3-Fluoro-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- [4-(3-Iodo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
Uniqueness
The uniqueness of [4-(3-BROMOBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H23BrN2O3 |
|---|---|
Peso molecular |
419.3g/mol |
Nombre IUPAC |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-8-6-22(7-9-23)14-15-4-3-5-17(21)10-15/h3-5,10-13H,6-9,14H2,1-2H3 |
Clave InChI |
SACCPERDIALFMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444770.png)

![Ethyl 4-(4-isopropylphenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444774.png)
![Ethyl 2-[(2,6-difluorobenzoyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444775.png)
![Ethyl 4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444777.png)
![2-(3-methylphenyl)-N-[1-(4-methylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B444781.png)
![Isopropyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444782.png)
![2-[(1-Adamantylacetyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B444784.png)
![3-({[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444785.png)
![1-(3-FLUOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444786.png)
![1-(3-CHLOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444789.png)

![Methyl 2-{[(4-bromophenyl)acetyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B444791.png)
